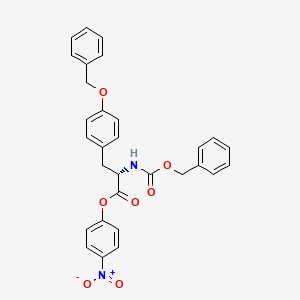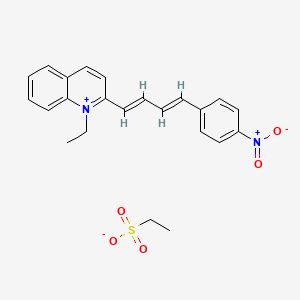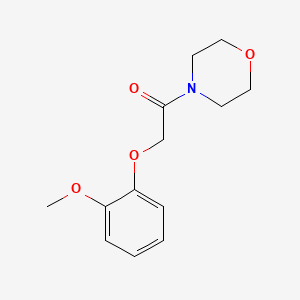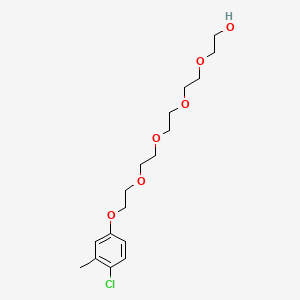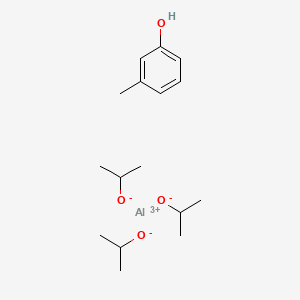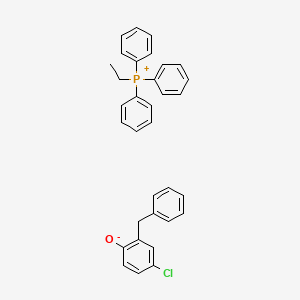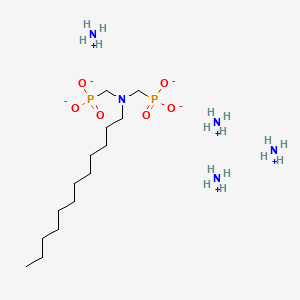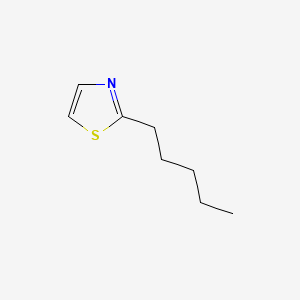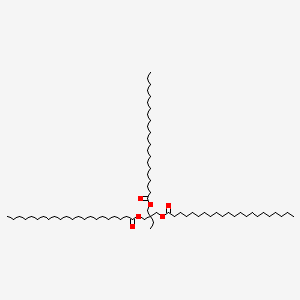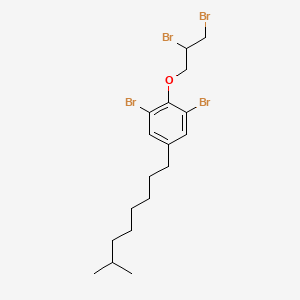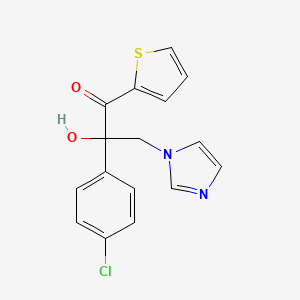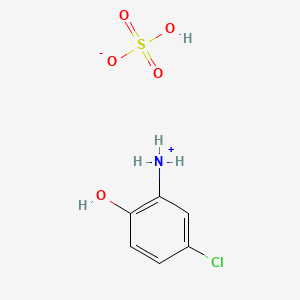
(5-Chloro-2-hydroxyphenyl)ammonium hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 303-962-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was established by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in regulatory and safety assessments.
準備方法
The preparation methods for EINECS 303-962-2 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: These include temperature, pressure, and the use of solvents or catalysts to facilitate the reaction. The conditions are optimized to achieve the highest efficiency and safety.
Industrial Production: Large-scale production methods may involve continuous flow reactors, batch reactors, or other industrial equipment designed to handle the specific requirements of the compound
化学反応の分析
EINECS 303-962-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. .
科学的研究の応用
EINECS 303-962-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
作用機序
The mechanism of action of EINECS 303-962-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions or metabolic processes
類似化合物との比較
EINECS 303-962-2 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other substances listed in the EINECS inventory with similar chemical structures or properties.
Uniqueness: The compound’s specific reactivity, stability, or applications may set it apart from other similar substances. .
Conclusion
EINECS 303-962-2 is a versatile compound with significant applications in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable substance for further study and utilization.
特性
CAS番号 |
94232-35-6 |
|---|---|
分子式 |
C6H8ClNO5S |
分子量 |
241.65 g/mol |
IUPAC名 |
(5-chloro-2-hydroxyphenyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C6H6ClNO.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,8H2;(H2,1,2,3,4) |
InChIキー |
DQYFJVQIKUDHGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)[NH3+])O.OS(=O)(=O)[O-] |
関連するCAS |
95-85-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



